1-(3-CHLOROPROPOXY)-2-NITROBENZENE

Description

Contextualization of 1-(3-CHLOROPROPOXY)-2-NITROBENZENE within Aromatic Nitro Compound and Ether Chemistry

1-(3-Chloropropoxy)-2-nitrobenzene is a member of two prominent classes of organic compounds: aromatic nitro compounds and ethers. unacademy.com Aromatic nitro compounds are characterized by the presence of a nitro group (-NO2) attached to an aromatic ring. unacademy.comlkouniv.ac.in This functional group is strongly electron-withdrawing, a property that significantly influences the reactivity of the benzene (B151609) ring. wikipedia.org Specifically, the nitro group deactivates the ring towards electrophilic aromatic substitution, directing incoming electrophiles to the meta position. wikipedia.orgsurendranatheveningcollege.com Conversely, it activates the ring for nucleophilic aromatic substitution, particularly at the ortho and para positions relative to the nitro group. wikipedia.orgsurendranatheveningcollege.com

The ether component of the molecule consists of an oxygen atom linking the aromatic ring to a 3-chloropropyl chain. unacademy.com Ethers are generally stable compounds, but the presence of the chlorine atom on the propyl chain introduces a reactive site for nucleophilic substitution reactions. unacademy.com The interplay between the electron-withdrawing nitro group and the ether linkage, coupled with the reactivity of the alkyl chloride, makes 1-(3-chloropropoxy)-2-nitrobenzene a valuable intermediate in the synthesis of more complex molecules. The compound's structure allows for sequential or concurrent reactions at three distinct points: the aromatic ring, the nitro group, and the chlorinated alkyl chain.

Historical Development of Research Pertaining to Related Substituted Benzene Derivatives

The study of substituted benzene derivatives has a rich history that laid the groundwork for understanding compounds like 1-(3-chloropropoxy)-2-nitrobenzene. The journey began with the isolation of benzene by Michael Faraday in 1825. schoolwires.netbritannica.com A major breakthrough came in 1865 when August Kekulé proposed the cyclic structure of benzene, which accounted for its unique properties. schoolwires.net This opened the door to understanding how substituents could be arranged on the benzene ring.

Early research focused on simple electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, leading to the synthesis of a wide array of monosubstituted and disubstituted benzenes. libretexts.orglibretexts.org The development of Friedel-Crafts reactions in 1877 further expanded the synthetic toolkit for creating alkylated and acylated benzene derivatives. libretexts.org Throughout the late 19th and early 20th centuries, chemists meticulously studied the directing effects of different substituents, categorizing them as either ortho-para directing or meta directing. libretexts.org This fundamental understanding of substituent effects is crucial for the strategic synthesis of polysubstituted benzenes. libretexts.orglibretexts.org More recent advancements have focused on developing highly selective and efficient methods for synthesizing complex, multi-substituted benzene derivatives, driven by the demand for new pharmaceuticals, agrochemicals, and materials. asianscientist.com

Fundamental Structural Considerations and Nomenclature of 1-(3-CHLOROPROPOXY)-2-NITROBENZENE

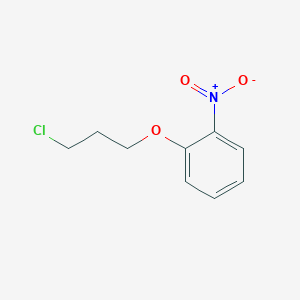

The systematic IUPAC name for this compound is 1-(3-chloropropoxy)-2-nitrobenzene . guidechem.com This name precisely describes the arrangement of its constituent parts. "Benzene" indicates the core six-carbon aromatic ring. "Nitro" at position 2 signifies a -NO2 group attached to the second carbon of the ring. "1-(3-chloropropoxy)" denotes a substituent at the first carbon, which is a three-carbon propyl chain ("propoxy") attached via an oxygen atom (an ether linkage), with a chlorine atom on the third carbon of that propyl chain.

The molecule's structure presents several key features for consideration in chemical synthesis. The nitro group at the 2-position sterically hinders the 1-position, which can influence the conformation of the chloropropoxy chain. The electron-withdrawing nature of the nitro group affects the electron density of the entire benzene ring and the reactivity of the ether linkage. The terminal chlorine on the flexible propyl chain is a primary alkyl halide, making it susceptible to SN2 reactions.

Below is a table summarizing the key structural and identifying information for 1-(3-chloropropoxy)-2-nitrobenzene.

| Property | Value |

| IUPAC Name | 1-(3-chloropropoxy)-2-nitrobenzene guidechem.com |

| CAS Number | 37576-04-8 guidechem.com |

| Molecular Formula | C9H10ClNO3 guidechem.com |

| Molecular Weight | 215.63 g/mol guidechem.com |

| Canonical SMILES | C1=CC=C(C(=C1)N+[O-])OCCCCl guidechem.com |

| InChI Key | DKXKUILKIAMLSD-UHFFFAOYSA-N guidechem.com |

Structure

3D Structure

Properties

IUPAC Name |

1-(3-chloropropoxy)-2-nitrobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO3/c10-6-3-7-14-9-5-2-1-4-8(9)11(12)13/h1-2,4-5H,3,6-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKXKUILKIAMLSD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])OCCCCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80465436 |

Source

|

| Record name | 1-(3-Chloro-propoxy)-2-nitro-benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80465436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37576-04-8 |

Source

|

| Record name | 1-(3-Chloro-propoxy)-2-nitro-benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80465436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 3 Chloropropoxy 2 Nitrobenzene

Established Synthetic Pathways to 1-(3-CHLOROPROPOXY)-2-NITROBENZENE

The traditional synthesis of 1-(3-chloropropoxy)-2-nitrobenzene is a multi-step process that hinges on well-understood organic reactions. The core of this approach involves the formation of an ether linkage, the introduction of a nitro group onto the aromatic ring, and the halogenation of an alkyl chain.

Williamson Ether Synthesis in the Construction of the Proproxy Moiety

The Williamson ether synthesis is a cornerstone in the preparation of 1-(3-chloropropoxy)-2-nitrobenzene, providing a reliable method for constructing the crucial ether bond. google.comwikipedia.orgmasterorganicchemistry.com This SN2 reaction typically involves the reaction of a deprotonated alcohol (an alkoxide) with a primary alkyl halide. byjus.comchemistrysteps.comkhanacademy.org In the context of synthesizing the target molecule, the most common approach involves the reaction of 2-nitrophenol (B165410) with a suitable three-carbon dihalogenated propane, such as 1-bromo-3-chloropropane (B140262). chegg.com

The reaction proceeds by first deprotonating 2-nitrophenol with a base to form the more nucleophilic 2-nitrophenoxide ion. This is a critical step as alcohols themselves are generally weak nucleophiles. masterorganicchemistry.com Common bases used for this purpose in laboratory settings include sodium hydride (NaH) or potassium carbonate (K₂CO₃). byjus.com For industrial applications, phase-transfer catalysis is often employed to facilitate the reaction between the water-soluble phenoxide and the organic-soluble alkyl halide. byjus.com Phase-transfer catalysts, such as quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) bromide) or crown ethers, effectively transport the alkoxide from the aqueous phase to the organic phase where the reaction occurs. wikipedia.org

The choice of solvent is also important, with polar aprotic solvents like acetonitrile (B52724) or N,N-dimethylformamide (DMF) being preferred as they can solvate the cation of the base while leaving the alkoxide nucleophile relatively free to react. wikipedia.orgbyjus.com The reaction temperature typically ranges from 50 to 100 °C, with reaction times of 1 to 8 hours. wikipedia.orgbyjus.com

The use of 1-bromo-3-chloropropane is strategic. The bromine atom is a better leaving group than chlorine, allowing for a more facile SN2 reaction at the bromine-bearing carbon. This regioselectivity ensures the formation of the desired 3-chloropropoxy chain attached to the phenoxide.

A representative reaction is as follows:

Reactants: 2-Nitrophenol, 1-bromo-3-chloropropane, and a base (e.g., K₂CO₃).

Solvent: Acetonitrile or DMF.

Conditions: Heating at a temperature typically between 80-120°C.

This established method, while effective, can sometimes be hampered by side reactions, and achieving complete conversion can be challenging in laboratory settings, with yields often in the 50-95% range. wikipedia.org

Strategic Incorporation of the Nitro Group in Precursor Synthesis

Starting with a pre-nitrated precursor: The most direct method involves starting with 2-nitrophenol, as described in the Williamson ether synthesis section. This is often the preferred route due to the commercial availability of 2-nitrophenol. The electron-withdrawing nature of the nitro group increases the acidity of the phenolic proton, facilitating its removal to form the phenoxide ion.

Nitration of a precursor molecule: An alternative strategy is the nitration of a pre-formed ether, such as 1-phenoxypropan-1-ol or a similar intermediate. This involves an electrophilic aromatic substitution reaction using a nitrating agent, typically a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). libretexts.org

The directing effect of the existing substituent on the benzene (B151609) ring is a crucial consideration in this approach. The alkoxy group (-OR) is an activating group and an ortho, para-director. libretexts.org Therefore, nitration of a phenoxypropane derivative would be expected to yield a mixture of ortho- and para-nitro isomers. libretexts.orgyoutube.com

Halogenation Techniques for the ω-Chloroalkoxy Chain

The final key structural feature of 1-(3-chloropropoxy)-2-nitrobenzene is the terminal chlorine atom on the propoxy chain. This is typically introduced by one of two main strategies:

Using a dihalogenated starting material in the Williamson Ether Synthesis: As mentioned previously, the use of a reagent like 1-bromo-3-chloropropane directly installs the chloropropoxy chain. chegg.com This is a highly efficient method as it combines the ether formation and halogenation in a single conceptual step.

Halogenation of a precursor alcohol: An alternative pathway involves first synthesizing 3-(2-nitrophenoxy)propan-1-ol and then converting the terminal hydroxyl group to a chloride. This can be achieved using a variety of chlorinating agents. A common and effective reagent for this transformation is thionyl chloride (SOCl₂). google.comgoogle.comresearchgate.net The reaction of an alcohol with thionyl chloride produces the corresponding alkyl chloride, along with sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts, which can be easily removed from the reaction mixture. researchgate.net

The reaction is often carried out in the presence of a base like pyridine (B92270) to neutralize the HCl generated. researchgate.net Other chlorinating agents such as phosphorus trichloride (B1173362) (PCl₃) or phosphorus pentachloride (PCl₅) can also be used, but thionyl chloride is often preferred due to the clean nature of the reaction byproducts. google.com

A patent describes a method for chlorinating alcohols using thionyl chloride in the presence of a triarylphosphine oxide catalyst, which can be an effective alternative. google.comgoogle.comchemicalbook.com

Novel and Optimized Synthetic Routes for 1-(3-CHLOROPROPOXY)-2-NITROBENZENE

While the established methods are reliable, there is a continuous drive towards developing more sustainable and efficient synthetic protocols. Research in this area focuses on the principles of green chemistry and the use of catalysis to improve reaction conditions and yields.

Implementation of Green Chemistry Principles in Synthetic Strategies

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. frontiersin.org In the context of synthesizing 1-(3-chloropropoxy)-2-nitrobenzene, several areas are being explored:

Use of Greener Solvents: Traditional solvents like DMF and acetonitrile are effective but have environmental and health concerns. Research is ongoing into the use of more benign alternatives, such as ionic liquids or even water, where possible, often in conjunction with phase-transfer catalysis. frontiersin.orgorganic-chemistry.org

Catalytic Methods: The development of catalytic versions of classical reactions can significantly reduce waste and improve atom economy. For instance, a patent describes a solvent-free method for ether synthesis using a monovalent silver salt as a catalyst for the reductive coupling of aldehydes and silanes. google.com While not directly applied to the target molecule, this illustrates the trend towards solvent-free, catalytic etherification.

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and, in some cases, improve yields and reduce side product formation. wikipedia.org Microwave-assisted Williamson ether synthesis has been shown to be effective, potentially offering a greener alternative to conventional heating. wikipedia.org

Catalytic Approaches for Enhanced Efficiency and Selectivity

Catalysis offers a powerful tool for developing more efficient and selective syntheses of 1-(3-chloropropoxy)-2-nitrobenzene.

Catalytic C-O Bond Formation: While the Williamson ether synthesis is robust, research into catalytic methods for forming the ether linkage is an active area. For example, palladium-catalyzed cross-coupling reactions have been developed for the formation of C-O bonds, including the etherification of nitroarenes. acs.org These methods could potentially offer milder reaction conditions and broader substrate scope compared to the classical SN2 approach.

Catalytic Reduction of Nitroarenes: In alternative synthetic designs that might involve reduction of the nitro group at a later stage, catalytic methods are well-established. For instance, Mo-catalyzed reduction of nitroaromatics followed by Sandmeyer-type reactions can provide a direct route to various haloaromatics from nitroarenes in a one-pot process. researchgate.net While not a direct synthesis of the target molecule, this highlights the power of catalytic cascades in streamlining synthetic sequences.

Flow Chemistry Applications in the Preparation of 1-(3-CHLOROPROPOXY)-2-NITROBENZENE

While specific literature detailing the flow chemistry synthesis of 1-(3-chloropropoxy)-2-nitrobenzene is not prevalent, the principles of continuous processing can be readily applied to the established Williamson ether synthesis. Flow chemistry offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling reactive intermediates, and greater potential for scalability and automation.

A hypothetical flow setup would involve pumping a solution of 2-nitrophenol and a base (e.g., a soluble organic base or an aqueous solution of an inorganic base) through one channel of a microreactor or packed-bed reactor. A second channel would deliver a solution of 1-bromo-3-chloropropane in a suitable solvent. The two streams would converge at a T-mixer, initiating the reaction in the heated reaction coil. The use of a phase-transfer catalyst could be employed if using a biphasic system (e.g., aqueous NaOH and an organic solvent). The residence time within the reactor would be precisely controlled to maximize conversion to the desired product. This continuous process would allow for safer handling of the reagents and better temperature control of the exothermic reaction, leading to potentially higher yields and purity compared to batch methods.

Methodologies for Purification and Structural Confirmation of Synthesized 1-(3-CHLOROPROPOXY)-2-NITROBENZENE

Following the synthesis, the crude product requires purification to remove unreacted starting materials, by-products, and residual solvent. The structural identity and purity of the final compound are then confirmed using a suite of analytical techniques.

Chromatographic Separation Techniques in Synthesis Research

The primary method for purifying 1-(3-chloropropoxy)-2-nitrobenzene is column chromatography. The crude reaction mixture is loaded onto a stationary phase, typically silica (B1680970) gel, and eluted with a solvent system of appropriate polarity, such as a mixture of hexanes and ethyl acetate. The components of the mixture separate based on their differential adsorption to the silica gel, allowing for the isolation of the pure product.

For assessing the purity of the final compound, High-Performance Liquid Chromatography (HPLC) is a standard and precise technique. A reverse-phase (RP) HPLC method, similar to those used for related nitroaromatic compounds, would be effective. sigmaaldrich.com

| Parameter | Value |

| Column | C18 Reverse-Phase (RP) |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water |

| Detector | UV-Vis (typically at 254 nm) |

| Flow Rate | ~1.0 mL/min |

| Temperature | Ambient or controlled (e.g., 25 °C) |

| Expected Outcome | A single sharp peak indicating a pure sample |

Advanced Spectroscopic and Spectrometric Methodologies for Structural Elucidation

The definitive confirmation of the molecular structure of 1-(3-chloropropoxy)-2-nitrobenzene is achieved through a combination of spectroscopic methods. uobasrah.edu.iq

Nuclear Magnetic Resonance (NMR) Spectroscopy:

1H NMR: The proton NMR spectrum provides detailed information about the hydrogen atoms in the molecule. The aromatic region would show a complex multiplet pattern for the four adjacent protons on the benzene ring. The aliphatic portion of the spectrum would consist of three distinct signals for the propoxy chain: a triplet for the two protons adjacent to the ether oxygen (O-CH2-), a triplet for the two protons adjacent to the chlorine atom (-CH2-Cl), and a quintet for the central methylene (B1212753) group (-CH2-). stackexchange.com

13C NMR: The carbon NMR spectrum shows distinct signals for each unique carbon atom. For 1-(3-chloropropoxy)-2-nitrobenzene, nine signals would be expected: six for the aromatic carbons and three for the aliphatic carbons of the chloropropoxy chain. researchgate.net The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing nitro group and the electron-donating ether group. stackexchange.commdpi.com

| 1H NMR Predicted Data (in CDCl3) | |

| Chemical Shift (δ) ppm | Multiplicity |

| ~ 7.85 | Doublet |

| ~ 7.55 | Triplet |

| ~ 7.15 | Triplet |

| ~ 7.05 | Doublet |

| ~ 4.25 | Triplet |

| ~ 3.80 | Triplet |

| ~ 2.30 | Quintet |

| 13C NMR Predicted Data (in CDCl3) | |

| Chemical Shift (δ) ppm | |

| ~ 150 (C-O), 140 (C-NO2) | |

| ~ 134, 126, 122, 115 | |

| ~ 65 (O-CH2) | |

| ~ 41 (CH2-Cl) | |

| ~ 32 (-CH2-) |

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For 1-(3-chloropropoxy)-2-nitrobenzene, the mass spectrum would show a molecular ion peak (M+). A key feature would be the presence of an (M+2)+ peak with an intensity approximately one-third of the M+ peak, which is the characteristic isotopic signature for a molecule containing a single chlorine atom.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. uobasrah.edu.iq The spectrum of 1-(3-chloropropoxy)-2-nitrobenzene would exhibit characteristic absorption bands corresponding to:

Ar-NO2: Strong asymmetric and symmetric stretching vibrations around 1530 cm-1 and 1350 cm-1.

C-O-C: Stretching vibrations for the aryl-alkyl ether linkage in the region of 1250-1000 cm-1.

C-Cl: Stretching vibration in the fingerprint region, typically around 750-650 cm-1.

Reaction Mechanisms and Chemical Reactivity of 1 3 Chloropropoxy 2 Nitrobenzene

Reactivity Profile of the Nitro Group in 1-(3-CHLOROPROPOXY)-2-NITROBENZENE

The nitro group attached to the benzene (B151609) ring at the ortho position to the ether linkage profoundly influences the molecule's reactivity. It not only activates the aromatic ring for certain types of reactions but can also be transformed into other functional groups.

Reductive Transformations and Formation of Amino Derivatives

The nitro group of 1-(3-chloropropoxy)-2-nitrobenzene can be readily reduced to an amino group, yielding 2-(3-chloropropoxy)aniline (B115687). This transformation is a cornerstone in the synthesis of various heterocyclic compounds and other complex organic molecules. A variety of reducing agents can be employed for this purpose, with the choice of reagent often depending on the desired yield, selectivity, and tolerance of other functional groups.

Commonly used methods for the reduction of aromatic nitro compounds are applicable here. For instance, catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere is a highly efficient method. Chemical reduction methods are also widely used. A classic and effective method involves the use of a metal in an acidic medium, such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl). rsc.org Another common approach is the use of sodium dithionite (B78146) (Na₂S₂O₄) or sodium sulfide (B99878) (Na₂S). The resulting 2-(3-chloropropoxy)aniline is a key intermediate, for example, in the synthesis of certain benzomorpholine derivatives. nih.gov

| Reagent System | Typical Conditions | Notes |

|---|---|---|

| H₂, Pd/C | Methanol or Ethanol, Room Temperature | High efficiency and clean reaction. |

| Fe / HCl or NH₄Cl | Ethanol/Water, Reflux | Cost-effective and widely used in industrial applications. nih.gov |

| Sn / HCl | Concentrated HCl, Heating | A classic method, though tin salts can be problematic to remove. rsc.org |

| Sodium Dithionite (Na₂S₂O₄) | Water/Methanol, Heating | A milder reducing agent. |

The reduction of the nitro group to an amine is a critical step that opens up pathways for further functionalization, particularly intramolecular cyclization reactions, which will be discussed in a later section.

Potential for Nucleophilic Aromatic Substitution (SNAr) on the Aromatic Ring

The presence of the strongly electron-withdrawing nitro group ortho to the ether linkage makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr). organic-chemistry.org In this type of reaction, a nucleophile attacks the carbon atom bearing a leaving group, in this case, potentially the ether itself or another substituent that might be present on the ring. The nitro group plays a crucial role by stabilizing the negative charge of the intermediate Meisenheimer complex through resonance. researchgate.netresearchgate.net

For 1-(3-chloropropoxy)-2-nitrobenzene, while the ether group is not a typical leaving group in SNAr reactions, if other leaving groups like halogens were present on the ring at the para position to the nitro group, they would be highly activated towards substitution. The ortho position of the nitro group provides significant activation for nucleophilic attack on the ring. researchgate.net For example, 1-chloro-2-nitrobenzene (B146284) readily undergoes nucleophilic substitution with various nucleophiles. nih.gov The reaction proceeds via an addition-elimination mechanism, where the nucleophile first adds to the ring to form a resonance-stabilized anionic intermediate, followed by the departure of the leaving group to restore aromaticity. researchgate.net The rate of these reactions is dependent on the strength of the nucleophile and the electron-withdrawing ability of the substituents on the ring.

Reactivity Characteristics of the Chloropropyl Side Chain in 1-(3-CHLOROPROPOXY)-2-NITROBENZENE

The chloropropyl side chain provides another reactive center in the molecule, primarily at the carbon atom bonded to the chlorine atom. This alkyl halide moiety can participate in nucleophilic substitution and elimination reactions.

Nucleophilic Substitution Reactions (SN1/SN2) at the Alkyl Halide Center

The terminal chlorine atom on the propyl chain is a good leaving group, making the adjacent carbon atom electrophilic and susceptible to attack by nucleophiles. These reactions typically proceed via an SN2 mechanism, especially given that the chlorine is on a primary carbon. researchgate.netrsc.org The SN2 pathway is favored by strong nucleophiles and polar aprotic solvents.

A wide array of nucleophiles can displace the chloride ion, leading to a variety of derivatives. For example, reaction with amines would yield amino-alkoxy-nitrobenzene derivatives, while reaction with alkoxides would result in the formation of di-ethers. Thiolates can also be used to introduce sulfur-containing functionalities. The efficiency of these substitution reactions is influenced by the steric hindrance around the reaction center and the nucleophilicity of the attacking species. rsc.org

| Nucleophile | Product Type | Reaction Conditions |

|---|---|---|

| Ammonia (NH₃) or Primary/Secondary Amines (RNH₂/R₂NH) | Amino-alkoxy-nitrobenzene | Polar solvent, often with a non-nucleophilic base |

| Hydroxide (B78521) (OH⁻) or Alkoxides (RO⁻) | Hydroxy/Alkoxy-alkoxy-nitrobenzene | Alcoholic solvent, with the corresponding alkoxide base |

| Cyanide (CN⁻) | Cyano-alkoxy-nitrobenzene | Polar aprotic solvent like DMSO or DMF |

| Azide (B81097) (N₃⁻) | Azido-alkoxy-nitrobenzene | Aprotic solvent, precursor for amines via reduction |

Elimination Reactions Leading to Unsaturated Carbon-Carbon Bonds

Under certain conditions, particularly in the presence of a strong, sterically hindered base, an elimination reaction (E2) can compete with nucleophilic substitution. youtube.com This would involve the removal of a proton from the carbon atom adjacent to the one bearing the chlorine, leading to the formation of a double bond and yielding 1-(prop-2-en-1-yloxy)-2-nitrobenzene.

The choice of base and solvent is critical in directing the reaction towards either substitution or elimination. Strong, non-nucleophilic bases such as potassium tert-butoxide in a non-polar solvent would favor the E2 pathway. Conversely, less sterically demanding, strong nucleophiles in polar aprotic solvents would favor the SN2 reaction. For primary alkyl halides like the chloropropyl chain in the title compound, SN2 reactions are generally favored over E2 reactions. youtube.com

Intramolecular Cyclization Reactions Involving the Chloropropyl Moiety

One of the most significant reactive pathways for 1-(3-chloropropoxy)-2-nitrobenzene and its derivatives involves intramolecular cyclization. This process is particularly facile after the reduction of the nitro group to an aniline (B41778). The resulting 2-(3-chloropropoxy)aniline contains a nucleophilic amino group that can attack the electrophilic carbon of the chloropropyl chain in an intramolecular SN2 reaction. This leads to the formation of a six-membered heterocyclic ring, specifically a benzomorpholine derivative. nih.gov

Alternatively, the ether oxygen can act as an internal nucleophile, although this is less common. A more plausible pathway involving the ether oxygen would be an intramolecular Williamson ether synthesis, which would lead to the formation of a chromane (B1220400) ring system. This type of cyclization is often facilitated by a strong base to deprotonate a hydroxyl group, which is not present in the parent molecule but could be introduced through other transformations. youtube.com The synthesis of chromans from related 2-iodophenols and allylic alcohols followed by cyclization highlights the feasibility of forming this ring system. organic-chemistry.org

The propensity for intramolecular cyclization makes 1-(3-chloropropoxy)-2-nitrobenzene a valuable precursor for the synthesis of various biologically active and structurally interesting heterocyclic compounds.

Chemical Behavior of the Ether Linkage in 1-(3-CHLOROPROPOXY)-2-NITROBENZENE

The ether linkage in 1-(3-chloropropoxy)-2-nitrobenzene, while generally stable, can be cleaved under specific conditions. The reactivity of this linkage is influenced by the electronic effects of the ortho-nitro group.

Ether cleavage typically requires harsh reaction conditions, such as treatment with strong acids or bases. researchgate.net

Acid-Catalyzed Cleavage: In the presence of strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr), the ether oxygen is first protonated, making the adjacent carbon atoms more susceptible to nucleophilic attack by the halide ion. masterorganicchemistry.commasterorganicchemistry.com The reaction can proceed via either an SN1 or SN2 mechanism, depending on the stability of the potential carbocation intermediate. researchgate.netmasterorganicchemistry.com For 1-(3-chloropropoxy)-2-nitrobenzene, the primary carbon of the chloropropoxy chain would favor an SN2 pathway. masterorganicchemistry.com However, the aryl-oxygen bond is generally resistant to cleavage under these conditions, leading to the formation of 2-nitrophenol (B165410) and 1-chloro-3-iodopropane (B107403) (or the corresponding bromo-derivative). masterorganicchemistry.com

Base-Induced Cleavage and Rearrangements: While less common for simple ethers, the presence of the electron-withdrawing nitro group can facilitate base-mediated reactions. Strong bases can induce elimination reactions in the alkyl chain or, in some cases, lead to rearrangements. For instance, intramolecular reactions can be initiated by deprotonation of a suitable position on the alkyl chain, although this is less likely for a simple chloropropoxy group without further activation.

Oxidative Cleavage: Certain enzymatic systems, such as fungal peroxygenases, have been shown to cleave a variety of ethers, including alkyl aryl ethers. acs.org These reactions often proceed via hydroxylation of the carbon adjacent to the ether oxygen, leading to an unstable hemiacetal that decomposes to an aldehyde and an alcohol. acs.org

Table 1: Products of Ether Cleavage of 1-(3-chloropropoxy)-2-nitrobenzene under Different Conditions

| Reagent/Condition | Probable Mechanism | Major Products |

| Excess HI, heat | Acid-catalyzed SN2 | 2-Nitrophenol, 1-chloro-3-iodopropane |

| Strong base (e.g., NaH) | Potential for intramolecular cyclization | See Section 3.4 |

| Fungal Peroxygenase | Oxidative Cleavage | 2-Nitrophenol, 3-chloropropanal |

Synergistic Reactivity and Interfunctional Group Effects in 1-(3-CHLOROPROPOXY)-2-NITROBENZENE

The true chemical character of 1-(3-chloropropoxy)-2-nitrobenzene is revealed in the synergistic effects between its functional groups. The nitro group and the chloropropoxy chain are not merely independent entities but rather influence each other's reactivity, leading to unique reaction pathways.

A significant reaction pathway for compounds with a structure similar to 1-(3-chloropropoxy)-2-nitrobenzene is intramolecular cyclization. For instance, the reduction of the nitro group to an amine can be followed by an intramolecular nucleophilic attack of the newly formed amino group on the carbon bearing the chlorine atom, leading to the formation of a heterocyclic system like a substituted benzoxazine (B1645224). researchgate.netnih.gov The efficiency of such cyclizations is highly dependent on the reaction conditions and the nature of the substituents.

Electronic Effects: The strongly electron-withdrawing nitro group exerts a significant influence on the reactivity of the entire molecule. nih.govlibretexts.org Through its negative inductive (-I) and mesomeric (-M) effects, it deactivates the benzene ring towards electrophilic substitution, directing incoming electrophiles to the meta position. libretexts.org More importantly in the context of the ether linkage, the ortho-nitro group enhances the acidity of the benzylic protons (if any were present) and can influence the electron density on the ether oxygen. This electronic pull can make the ether oxygen less basic and therefore less susceptible to protonation, potentially requiring stronger acidic conditions for cleavage compared to an unsubstituted analogue. researchgate.net

The presence of the nitro group at the ortho position significantly activates the benzene ring for nucleophilic aromatic substitution (SNAr). tardigrade.inyoutube.com While the ether oxygen itself is not a leaving group in a typical SNAr reaction, this activation highlights the profound electronic impact of the nitro group on the aromatic system.

Steric Effects: The ortho-nitro group also introduces steric hindrance around the ether linkage. chemrxiv.org This steric bulk can influence the approach of reagents to the ether oxygen and the adjacent benzylic position. In reactions involving the ether linkage, such as acid-catalyzed cleavage, the steric hindrance from the nitro group might slightly retard the rate of reaction by impeding the approach of the protonating species and the subsequent nucleophile. For intramolecular reactions, the steric positioning of the nitro group is crucial in determining the feasibility and stereochemical outcome of cyclization. chemrxiv.org

Table 2: Influence of Substituents on the Reactivity of 1-(3-chloropropoxy)-2-nitrobenzene

| Functional Group | Electronic Effect | Steric Effect | Impact on Reactivity |

| o-Nitro Group | Strong electron-withdrawing (-I, -M) | Significant steric hindrance | Activates ring for SNAr; deactivates for electrophilic substitution; may hinder reactions at the ether linkage. nih.govlibretexts.orgchemrxiv.org |

| Ether Linkage | Electron-donating (+M) to the ring | Contributes to overall steric profile | Can be cleaved under strong acid; enables intramolecular reactions. researchgate.netmasterorganicchemistry.com |

| 3-Chloropropyl Group | Weak electron-withdrawing (-I) | Flexible chain with a reactive site | Site for nucleophilic substitution and intramolecular cyclization. |

Derivatization Strategies and Analogues of 1 3 Chloropropoxy 2 Nitrobenzene

Transformations of the Nitro Group for Diverse Derivative Synthesis

The nitro group in 1-(3-chloropropoxy)-2-nitrobenzene serves as a versatile functional handle for the introduction of various nitrogen-containing moieties. Its reduction to an amine is a pivotal step, opening up a plethora of possibilities for further derivatization.

Synthesis of Amine, Amide, and Other Nitrogen-Containing Functional Groups

The reduction of the nitro group in aromatic compounds is a well-established and fundamental transformation in organic synthesis. libretexts.org This conversion of nitroarenes to their corresponding anilines is of significant industrial importance, particularly in the synthesis of dyes and pharmaceuticals. wikipedia.org For 1-(3-chloropropoxy)-2-nitrobenzene, this reduction yields 2-(3-chloropropoxy)aniline (B115687), a key intermediate for a wide range of derivatives.

Several methods are available for the reduction of nitroarenes. Catalytic hydrogenation using catalysts such as platinum or palladium on carbon is a common and efficient method. scribd.comnih.gov Another widely used method involves the use of metals in acidic media, such as tin and concentrated hydrochloric acid. wikipedia.org The reaction with tin and concentrated HCl proceeds by heating the mixture under reflux, which initially produces the phenylammonium chloride salt. Subsequent treatment with a base, like sodium hydroxide (B78521), liberates the free amine. wikipedia.org For substrates sensitive to harsh acidic conditions, milder reducing agents like tin(II) chloride can be employed. nih.gov

Once the amine derivative, 2-(3-chloropropoxy)aniline, is obtained, it can be readily converted into a variety of amides and other nitrogen-containing functional groups. The synthesis of amides from amines is a cornerstone of organic and medicinal chemistry. evitachem.com A common method involves the reaction of the amine with an acyl chloride or an acid anhydride. For instance, the reaction of an aniline (B41778) with an acyl chloride, such as propanoyl chloride, in the presence of a base like triethylamine, yields the corresponding N-propanoylaniline derivative. nih.gov Alternatively, amide bond formation can be achieved by coupling the amine with a carboxylic acid using a coupling reagent. evitachem.com

Furthermore, the amino group can be transformed into other functionalities. For example, reaction with sulfonyl chlorides would yield sulfonamides. Diazotization of the amine followed by substitution reactions can introduce a wide range of other functional groups.

Modifications and Functionalization of the Chloropropyl Chain in 1-(3-CHLOROPROPOXY)-2-NITROBENZENE

The 3-chloropropyl chain in 1-(3-chloropropoxy)-2-nitrobenzene offers another avenue for structural diversification. The presence of a primary alkyl chloride allows for a variety of nucleophilic substitution and cyclization reactions.

Introduction of Heteroatoms via Substitution and Insertion Reactions

The chlorine atom on the propyl chain is susceptible to nucleophilic substitution, enabling the introduction of various heteroatoms. A prominent example is the synthesis of azides by reacting the alkyl chloride with sodium azide (B81097). nih.gov This reaction typically proceeds via an SN2 mechanism. The resulting azide can be a precursor for further transformations, such as reduction to a primary amine or participation in cycloaddition reactions to form triazoles. nih.govrsc.org

Another important transformation is the conversion of the chloro group to an alcohol, yielding 3-(2-nitrophenoxy)propan-1-ol. This can be achieved through hydrolysis, although direct substitution with a hydroxide source might lead to side reactions. A more controlled approach could involve substitution with an oxygen nucleophile followed by deprotection. The resulting alcohol can then be further functionalized, for example, through esterification or etherification. evitachem.com The Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide, is a classic method for forming ether linkages and could be applied here. masterorganicchemistry.comlibretexts.org

Chain Elongation and Terminal Functionalization of the Alkyl Moiety

While direct chain elongation of the 3-chloropropyl group can be challenging, conversion of the terminal chloride to other functional groups opens up possibilities for further extension. For instance, conversion to a nitrile via reaction with a cyanide salt, followed by reduction, would yield a primary amine with an extended carbon chain. This newly introduced amine can then be further functionalized.

Alternatively, the terminal chloride can be replaced by a carbon nucleophile, such as a Grignard reagent or an organocuprate, to form a new carbon-carbon bond, thereby elongating the chain. The success of such reactions would depend on the reactivity of the chosen nucleophile and the reaction conditions.

Aromatic Ring Functionalization in Analogues of 1-(3-CHLOROPROPOXY)-2-NITROBENZENE

The aromatic ring of 1-(3-chloropropoxy)-2-nitrobenzene and its derivatives can also be a target for functionalization, leading to a wider range of analogues.

Electrophilic aromatic substitution reactions are a cornerstone of benzene (B151609) chemistry. However, the presence of a deactivating nitro group on the ring makes direct electrophilic substitution on 1-(3-chloropropoxy)-2-nitrobenzene challenging. chemguide.co.uk The nitro group directs incoming electrophiles to the meta position relative to itself.

A more viable strategy for aromatic ring functionalization often involves modification of the substituents already present. For instance, after reduction of the nitro group to an amine, the resulting 2-(3-chloropropoxy)aniline is activated towards electrophilic substitution. The amino group is an ortho-, para-directing group, facilitating the introduction of electrophiles at positions 4 and 6 of the benzene ring. nih.gov

Furthermore, modern cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to form new carbon-nitrogen bonds on the aromatic ring, as demonstrated in the synthesis of nonsymmetrically substituted 2,3-dialkoxyphenazine derivatives starting from substituted 4,5-dialkoxy-2-nitroanilines. nih.gov

Electrophilic Aromatic Substitution (EAS) Strategies in Related Systems

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for the functionalization of aromatic rings. In the case of 1-(3-chloropropoxy)-2-nitrobenzene, the regiochemical outcome of EAS reactions is dictated by the competing directing effects of the -O(CH₂)₃Cl and -NO₂ substituents.

The alkoxy group (-OR) is an activating group and an ortho, para-director due to its ability to donate electron density to the benzene ring through resonance. pressbooks.publibretexts.org This donation stabilizes the arenium ion intermediate formed during electrophilic attack at the positions ortho and para to it. Conversely, the nitro group (-NO₂) is a strongly deactivating group and a meta-director. pressbooks.pubyoutube.com Its powerful electron-withdrawing nature destabilizes the arenium ion intermediate, particularly when the attack occurs at the ortho and para positions relative to the nitro group. youtube.com

In 1-(3-chloropropoxy)-2-nitrobenzene, the positions on the aromatic ring are C3, C4, C5, and C6 relative to the chloropropoxy group at C1. The C3 position is ortho to the alkoxy group and meta to the nitro group. The C4 position is meta to the alkoxy group and para to the nitro group. The C5 position is para to the alkoxy group and meta to the nitro group. The C6 position is ortho to both the alkoxy and nitro groups.

Given these competing effects, the following outcomes for EAS reactions on 1-(3-chloropropoxy)-2-nitrobenzene can be predicted:

Substitution at C5: This position is para to the activating alkoxy group and meta to the deactivating nitro group. This combination of directing effects makes C5 the most likely site for electrophilic attack.

Substitution at C3: This position is ortho to the activating alkoxy group and meta to the deactivating nitro group. While electronically favorable, this position may be sterically hindered by the adjacent chloropropoxy group.

Substitution at C4 and C6: These positions are generally disfavored. The C4 position is meta to the activating group and para to the deactivating group, while the C6 position is ortho to the strongly deactivating nitro group.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of 1-(3-chloropropoxy)-2-nitrobenzene

| Position | Relation to -O(CH₂)₃Cl | Relation to -NO₂ | Predicted Reactivity |

| C3 | ortho | meta | Possible, may be sterically hindered |

| C4 | meta | para | Unlikely |

| C5 | para | meta | Major product |

| C6 | ortho | ortho | Very unlikely |

Directed Ortho Metalation (DOM) and Related Aromatic Activation Methods

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org This method utilizes a directed metalation group (DMG) to direct a strong base, typically an organolithium reagent, to deprotonate an adjacent ortho position, forming an aryllithium intermediate. This intermediate can then be quenched with a variety of electrophiles. wikipedia.org

In 1-(3-chloropropoxy)-2-nitrobenzene, the alkoxy group can act as a DMG. organic-chemistry.org The oxygen atom of the ether can coordinate to the lithium of the organolithium reagent, directing deprotonation to the C6 position. However, the presence of the strongly electron-withdrawing nitro group at the C2 position significantly increases the acidity of the proton at C3, making it a potential site for metalation as well.

The likely outcome of a DoM reaction on 1-(3-chloropropoxy)-2-nitrobenzene would be lithiation at the C6 position, as this is the only available ortho position to the alkoxy DMG. The resulting aryllithium species could then be trapped with various electrophiles to introduce a wide range of functional groups at this position.

It is important to note that the nitro group itself is generally not a good DMG and can be reactive towards organolithium reagents. Therefore, careful control of reaction conditions, such as low temperatures, would be crucial to favor the desired ortho-metalation and avoid side reactions.

Table 2: Potential Electrophiles for Quenching the Aryllithium Intermediate in DoM

| Electrophile | Functional Group Introduced |

| CO₂ | Carboxylic acid (-COOH) |

| DMF | Aldehyde (-CHO) |

| I₂ | Iodine (-I) |

| (CH₃)₃SiCl | Trimethylsilyl (-Si(CH₃)₃) |

| R-X (alkyl halide) | Alkyl group (-R) |

Synthesis of Polyfunctionalized and Hybrid Analogues Derived from 1-(3-CHLOROPROPOXY)-2-NITROBENZENE

The reactive handles present in 1-(3-chloropropoxy)-2-nitrobenzene allow for its use as a starting material in the synthesis of more complex molecules, including polyfunctionalized and hybrid analogues.

One key transformation is the reduction of the nitro group to an amine. This can be achieved using various reducing agents, such as tin(II) chloride and hydrochloric acid, or catalytic hydrogenation. libretexts.org The resulting 2-(3-chloropropoxy)aniline is a valuable intermediate for the synthesis of various heterocyclic compounds. For instance, reaction with phosgene (B1210022) or its equivalents could lead to the formation of a benzoxazinone (B8607429) ring system.

The chloropropyl side chain is also a versatile functional group. The chlorine atom can be displaced by a variety of nucleophiles in Sₙ2 reactions. For example, reaction with an amine could introduce a basic nitrogen-containing side chain, while reaction with a thiol could be used to attach a sulfur-containing moiety. Intramolecular cyclization is also a possibility. For example, after reduction of the nitro group, the resulting amine could displace the chloride to form a seven-membered heterocyclic ring.

Furthermore, the aromatic ring itself can be functionalized via nucleophilic aromatic substitution (SₙAr). The presence of the electron-withdrawing nitro group activates the ring towards nucleophilic attack, particularly at the ortho and para positions. blogspot.com In the case of 1-(3-chloropropoxy)-2-nitrobenzene, this would primarily apply to the chlorine substituent at C1 if a stronger nucleophile is used under forcing conditions. A study on the reaction of 1-chloro-2-nitrobenzene (B146284) with anilines has shown that such substitutions are feasible. researchgate.net

The combination of these transformations allows for the synthesis of a wide array of derivatives. For example, a sequence involving EAS to introduce a new substituent on the ring, followed by reduction of the nitro group and subsequent cyclization involving the chloropropyl chain, could lead to complex, polycyclic structures.

Table 3: Potential Synthetic Transformations of 1-(3-chloropropoxy)-2-nitrobenzene

| Functional Group | Reaction Type | Potential Products/Intermediates |

| Nitro group | Reduction | 2-(3-chloropropoxy)aniline |

| Chloropropyl chain | Nucleophilic substitution | Ethers, amines, thioethers |

| Chloropropyl chain | Intramolecular cyclization | Seven-membered heterocycles |

| Aromatic ring | Nucleophilic aromatic substitution | Diaryl ethers, N-aryl anilines |

1 3 Chloropropoxy 2 Nitrobenzene As an Intermediate in Complex Organic Synthesis

Precursor in the Synthesis of Diverse Heterocyclic Compound Scaffolds

The strategic placement of a reactive chloroalkyl chain and a modifiable nitro group makes 1-(3-chloropropoxy)-2-nitrobenzene an excellent starting material for constructing various heterocyclic frameworks. These heterocycles are of significant interest due to their widespread presence in natural products and pharmaceuticals. nih.gov

The synthesis of benzofurans often involves the cyclization of appropriately substituted precursors. nih.govorganic-chemistry.org While direct cyclization of 1-(3-chloropropoxy)-2-nitrobenzene to benzofuran (B130515) is not a commonly cited pathway, the underlying principles of intramolecular cyclization are fundamental in organic synthesis. organic-chemistry.orgoregonstate.edu Numerous methods exist for benzofuran synthesis, often involving metal-catalyzed reactions or reactions mediated by hypervalent iodine reagents. nih.govorganic-chemistry.org For instance, the synthesis of benzofurans can be achieved through palladium-copper catalyzed Sonogashira coupling followed by intramolecular cyclization of iodophenols and terminal alkynes. nih.gov

The formation of benzodioxane systems from 1-(3-chloropropoxy)-2-nitrobenzene would likely involve a multi-step process, potentially initiated by the substitution of the chloro group. However, specific and direct synthetic routes from this particular starting material are not extensively documented in scientific literature.

A significant application of 1-(3-chloropropoxy)-2-nitrobenzene lies in its use as a precursor for nitrogen-containing heterocycles. The nitro group can be readily reduced to an amino group, which then serves as a key handle for subsequent cyclization reactions.

Quinoxalines: These bicyclic heterocycles, formed by the fusion of a benzene (B151609) ring and a pyrazine (B50134) ring, are known for their diverse biological activities. encyclopedia.pub The classical synthesis of quinoxalines involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. encyclopedia.pubnih.gov By reducing the nitro group of 1-(3-chloropropoxy)-2-nitrobenzene to an amine, a substituted o-phenylenediamine (B120857) derivative is formed. This intermediate can then be reacted with various 1,2-dicarbonyl compounds to yield quinoxaline (B1680401) derivatives. nih.govnih.govmdpi.com Modern synthetic methods often employ catalysts to improve reaction efficiency and yield. encyclopedia.pubnih.gov

Benzimidazoles: Benzimidazole (B57391) and its derivatives are another important class of heterocyclic compounds with a wide range of applications. pcbiochemres.comnih.gov A common synthetic route involves the condensation of an o-phenylenediamine with an aldehyde or carboxylic acid. pcbiochemres.comgoogle.com Similar to quinoxaline synthesis, the reduction of the nitro group in 1-(3-chloropropoxy)-2-nitrobenzene provides the necessary o-phenylenediamine precursor. This can then undergo cyclocondensation with an aldehyde, often in the presence of a reducing agent or under oxidative conditions, to form the benzimidazole ring system. pcbiochemres.com

| Heterocycle | Key Precursor from 1-(3-chloropropoxy)-2-nitrobenzene | Co-reactant |

| Quinoxaline | Substituted o-phenylenediamine (from nitro reduction) | 1,2-Dicarbonyl compound |

| Benzimidazole | Substituted o-phenylenediamine (from nitro reduction) | Aldehyde or Carboxylic Acid |

Building Block for Advanced Aromatic Ethers and Related Aryl Systems

The chloropropoxy group in 1-(3-chloropropoxy)-2-nitrobenzene is a versatile functional group for constructing more complex molecules. The chlorine atom can be readily displaced by various nucleophiles, such as alcohols, phenols, and thiols, through reactions like the Williamson ether synthesis. This allows for the attachment of a wide range of molecular fragments, leading to the formation of advanced aromatic ethers.

Furthermore, the nitro group can be chemically transformed into other functional groups, including amines, amides, and other nitrogen-containing moieties. These transformations significantly expand the synthetic possibilities, allowing the resulting aromatic ethers to be used as building blocks for even more complex aryl systems. For example, the derived amino group can participate in coupling reactions to form new carbon-carbon or carbon-nitrogen bonds.

Application in the Construction of Ligands for Coordination Chemistry

The structural features of 1-(3-chloropropoxy)-2-nitrobenzene make it a suitable starting point for the synthesis of ligands used in coordination chemistry. uni-wuerzburg.de The ether oxygen atom and the potential to introduce other donor atoms through modification of both the chloropropoxy chain and the nitro group allow for the creation of polydentate ligands. rsc.org

For example, the chlorine atom can be substituted by nitrogen or sulfur-containing groups to introduce additional coordination sites. Subsequent reduction of the nitro group to an amine provides another potential donor atom. These tailored ligands can then form stable complexes with a variety of metal ions. The properties of these metal complexes, such as their catalytic activity or photophysical behavior, can be fine-tuned by altering the structure of the ligand derived from the 1-(3-chloropropoxy)-2-nitrobenzene scaffold. uni-wuerzburg.de

Role in the Synthesis of Precursors for Organic Materials Science

The adaptability of 1-(3-chloropropoxy)-2-nitrobenzene also makes it a valuable precursor in the field of organic materials science. The ability to introduce a variety of functional groups allows for the synthesis of monomers and precursors for polymers and other organic materials with specific, desirable properties.

For instance, by substituting the chloro group with a polymerizable moiety, such as a vinyl or acrylate (B77674) group, monomers can be created. These monomers can then be polymerized to produce materials with tailored characteristics, such as specific refractive indices, thermal stabilities, or electronic properties, which are influenced by the presence of the nitrophenyl group. The nitro group itself can be used to modify the electronic properties of the final material or can be converted into other functionalities to facilitate cross-linking or other polymerization processes.

Theoretical and Computational Investigations of 1 3 Chloropropoxy 2 Nitrobenzene

Electronic Structure Analysis of 1-(3-CHLOROPROPOXY)-2-NITROBENZENE

The electronic structure of a molecule dictates its chemical and physical properties. For 1-(3-chloropropoxy)-2-nitrobenzene, understanding the distribution of electrons and the nature of its molecular orbitals is crucial for predicting its behavior in chemical reactions.

Density Functional Theory (DFT) Calculations on Electronic Distributions

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is employed to determine the electron density and, from this, various molecular properties can be calculated. For aromatic nitro compounds like 1-(3-chloropropoxy)-2-nitrobenzene, DFT calculations can reveal the partial atomic charges on the nitro-substituent group, which influences the molecule's reactivity. uwosh.edu The geometry of the molecule, including bond lengths and angles, can be optimized to find the most stable arrangement of atoms. These calculations also help in understanding the molecular dipole moments, which arise from the separation of positive and negative charges within the molecule. uwosh.edu

Molecular Orbital Theory and Frontier Orbital Analysis for Reactivity Prediction

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules, where electrons are not assigned to individual bonds but are treated as moving under the influence of the nuclei in the whole molecule. youtube.com A key aspect of MO theory is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier orbitals.

The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting chemical reactivity. ajchem-a.com A smaller gap suggests that the molecule is more easily excitable and therefore more reactive. ajchem-a.com In nitroaromatic compounds, the LUMO is often localized on the nitro group, indicating that this is a likely site for nucleophilic attack. uwosh.edu The interaction of the frontier orbitals of reacting species is a central concept in explaining the outcomes of chemical reactions, such as in 1,3-dipolar cycloadditions. nih.govnih.gov

Spectroscopic Property Prediction Methodologies for 1-(3-CHLOROPROPOXY)-2-NITROBENZENE

Computational methods are invaluable for predicting the spectroscopic signatures of molecules, which can then be compared with experimental data for identification and structural elucidation.

Computational Vibrational Spectroscopy (IR, Raman) Prediction

Theoretical calculations, often using DFT methods, can predict the vibrational frequencies of a molecule. These frequencies correspond to the absorption peaks observed in Infrared (IR) and Raman spectroscopy. By calculating the force constants of the bonds, the vibrational modes of the molecule can be determined. For substituted benzenes, characteristic vibrational modes for C-H in-plane and out-of-plane deformations, as well as ring vibrations, can be predicted. semanticscholar.org The calculated spectra for related compounds like nitrobenzene (B124822) have been shown to agree well with experimental data, providing confidence in the application of these methods to 1-(3-chloropropoxy)-2-nitrobenzene. researchgate.net

Nuclear Magnetic Resonance (NMR) Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. Computational methods, particularly DFT, can be used to predict the chemical shifts of ¹H and ¹³C nuclei. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for calculating NMR shielding tensors, from which chemical shifts are derived. researchgate.net These predictions are sensitive to the molecular geometry and the computational level of theory used. nih.gov The predicted chemical shifts for a proposed structure can be compared with experimental NMR data to confirm or revise the structural assignment.

Conformational Analysis of 1-(3-CHLOROPROPOXY)-2-NITROBENZENE

The flexible chloropropoxy side chain of 1-(3-chloropropoxy)-2-nitrobenzene allows for multiple spatial arrangements, or conformations. Conformational analysis aims to identify the most stable conformers and understand the energy barriers between them.

Computational methods can be used to explore the potential energy surface of the molecule by systematically rotating the rotatable bonds. The dihedral angle between the benzene (B151609) ring and the nitro group, as well as the orientation of the chloropropoxy chain, are key conformational parameters. In a related compound, 1-(3,3-dichloroallyloxy)-2-nitrobenzene, the dihedral angle between the benzene ring and the nitro group was found to be 50.2(1)°. nih.gov Similar calculations for 1-(3-chloropropoxy)-2-nitrobenzene would reveal its preferred three-dimensional shape, which is crucial for understanding its interactions with other molecules. The relative energies of different conformers can be calculated to determine their populations at a given temperature. ufms.br

Potential Energy Surface Scans and Conformational Isomerism

The conformational flexibility of 1-(3-chloropropoxy)-2-nitrobenzene is a critical determinant of its physical and chemical properties. The molecule possesses several rotatable bonds, primarily within the 3-chloropropoxy side chain and the bond connecting the ether oxygen to the benzene ring. Understanding the molecule's conformational landscape begins with exploring its potential energy surface (PES).

A potential energy surface scan is a computational method used to explore the energy of a molecule as a function of one or more of its internal coordinates, such as bond lengths, bond angles, or dihedral angles. q-chem.com For 1-(3-chloropropoxy)-2-nitrobenzene, a relaxed PES scan is particularly insightful. In this approach, specific dihedral angles are systematically varied, and at each step, the remainder of the molecule's geometry is optimized to find the lowest energy structure. q-chem.comuni-muenchen.de This process helps in identifying the various stable conformations (local minima) and the energy barriers (transition states) that separate them. researchgate.net

For instance, a one-dimensional PES scan could be performed by rotating the C-C-C-O dihedral angle in the chloropropoxy chain. The resulting plot of energy versus the dihedral angle would reveal the most stable arrangements of this chain. Similarly, scanning the C-O-C-C dihedral angle would elucidate the preferred orientation of the entire side chain relative to the nitrobenzene ring. Two-dimensional PES scans can also be employed to explore the interplay between two different rotations simultaneously, offering a more comprehensive view of the conformational space. nih.gov

The various stable conformations, or conformational isomers, identified through PES scans represent the different shapes the molecule can adopt at a given temperature. Each conformer will have a specific energy, and the relative populations of these conformers can be estimated using Boltzmann statistics. The most stable conformer, corresponding to the global minimum on the potential energy surface, is the most populated state.

Table 1: Hypothetical Relative Energies of 1-(3-CHLOROPROPOXY)-2-NITROBENZENE Conformers

This table illustrates the kind of data that would be generated from a PES scan and subsequent geometry optimizations. The relative energies are typically reported in kcal/mol or kJ/mol.

| Conformer | Dihedral Angle (C-O-C-C) | Dihedral Angle (C-C-C-O) | Relative Energy (kcal/mol) |

| 1 (Global Minimum) | 90° | 180° | 0.00 |

| 2 | -90° | 180° | 0.15 |

| 3 | 90° | 60° | 1.20 |

| 4 | -90° | -60° | 1.35 |

Molecular Dynamics Simulations for Conformational Ensemble Exploration

While PES scans provide a static picture of the key conformations, molecular dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, providing trajectories that describe the positions and velocities of the atoms as a function of time. core.ac.uk This allows for the exploration of the conformational ensemble under conditions that can mimic a real-world environment, including temperature and solvent effects. researchgate.net

For 1-(3-chloropropoxy)-2-nitrobenzene, an MD simulation would typically start with an optimized geometry of the molecule, which is then placed in a simulation box, often with an explicit solvent like water. The system is then heated to the desired temperature and equilibrated. During the production phase of the simulation, the trajectory of the molecule is recorded.

Analysis of the MD trajectory can reveal:

Conformational Transitions: The simulation can show how the molecule transitions between different stable conformations identified in the PES scans. The frequency of these transitions is related to the energy barriers between the conformers.

Time-Averaged Properties: Various properties can be calculated as averages over the simulation time, providing a more realistic representation than static calculations.

Solvent Effects: MD simulations explicitly model the interactions between the solute and solvent molecules, showing how the solvent influences the conformational preferences of 1-(3-chloropropoxy)-2-nitrobenzene.

For example, the flexibility of the chloropropoxy chain can be analyzed by monitoring the root-mean-square deviation (RMSD) of the chain's atoms over time. A higher RMSD would indicate greater flexibility. The stability of specific conformations can be assessed by calculating the time the molecule spends in each conformational state. nih.gov

Reaction Pathway Elucidation for Transformations Involving 1-(3-CHLOROPROPOXY)-2-NITROBENZENE

Transition State Search and Intrinsic Reaction Coordinate (IRC) Analysis

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For transformations involving 1-(3-chloropropoxy)-2-nitrobenzene, such as nucleophilic substitution at the chloropropyl chain or reactions involving the nitro group, identifying the transition state (TS) is crucial. The transition state is the highest energy point along the reaction pathway and represents the energy barrier that must be overcome for the reaction to proceed. core.ac.uk

A transition state search is a computational procedure that aims to locate the saddle point on the potential energy surface corresponding to the TS. Once a candidate TS structure is found, a vibrational frequency analysis is performed. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. researchgate.net

Following the successful location of a transition state, an Intrinsic Reaction Coordinate (IRC) analysis is performed. The IRC path is the minimum energy path connecting the reactants and products through the transition state. By following the IRC downhill from the transition state in both forward and reverse directions, one can confirm that the located TS indeed connects the desired reactants and products. core.ac.uk

For example, in a hypothetical SN2 reaction where a nucleophile attacks the carbon bearing the chlorine atom, a transition state search would identify the five-coordinate carbon intermediate. The IRC analysis would then show the reaction path from the separated reactants (1-(3-chloropropoxy)-2-nitrobenzene and the nucleophile) to the final products.

Solvation Effects on Reaction Energetics via Implicit and Explicit Models

The solvent in which a reaction is carried out can have a significant impact on the reaction energetics. Computational models can account for these solvation effects in two primary ways: implicit and explicit models.

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. The solute is placed in a cavity within this continuum, and the electrostatic interactions between the solute and the solvent are calculated. This approach is computationally efficient and can provide a good first approximation of the solvent's effect on the reaction profile. For instance, a polar solvent would be expected to stabilize charged species, such as transition states with significant charge separation, thereby lowering the activation energy.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the simulation box along with the solute. This allows for the explicit modeling of specific solute-solvent interactions, such as hydrogen bonding. While computationally more demanding, explicit solvation models can provide a more detailed and accurate picture of the solvent's role in the reaction mechanism. This is particularly important when specific solvent molecules are directly involved in the reaction, for example, by acting as a proton shuttle.

For reactions of 1-(3-chloropropoxy)-2-nitrobenzene, comparing the reaction energetics in the gas phase with those calculated using implicit and explicit solvation models would reveal the extent to which the solvent influences the reaction rate and mechanism.

Quantitative Structure-Reactivity Relationships (QSRR) and Molecular Modeling for 1-(3-CHLOROPROPOXY)-2-NITROBENZENE

Computational Descriptor Generation and Predictive Modeling of Chemical Reactivity

Quantitative Structure-Reactivity Relationships (QSRR) are models that aim to correlate the chemical reactivity of a series of compounds with their molecular structures. scbt.com These models are built by first calculating a set of numerical descriptors that quantify various aspects of the molecules' structures and electronic properties. These descriptors are then used to develop a mathematical equation that can predict the reactivity of new, un-tested compounds. dergipark.org.tr

For 1-(3-chloropropoxy)-2-nitrobenzene and related compounds, a wide range of molecular descriptors could be calculated using computational methods. These can be broadly categorized as:

Constitutional Descriptors: These describe the basic composition of the molecule, such as molecular weight and atom counts.

Topological Descriptors: These are derived from the 2D representation of the molecule and describe its connectivity, such as branching indices.

Geometrical Descriptors: These are 3D descriptors that describe the molecule's size and shape.

Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and describe the electronic properties of the molecule. Examples include:

HOMO and LUMO energies: The energies of the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital are related to the molecule's ability to donate and accept electrons, respectively.

Atomic charges: These describe the distribution of electron density within the molecule.

Polarizability and Hyperpolarizability: These describe the molecule's response to an external electric field. dergipark.org.tr

Once a set of descriptors is generated for a series of related compounds with known reactivity data (e.g., reaction rate constants), statistical methods like multiple linear regression or machine learning algorithms can be used to build a QSRR model. nih.gov A robust QSRR model can then be used to predict the reactivity of 1-(3-chloropropoxy)-2-nitrobenzene or to design new molecules with desired reactivity profiles.

Future Research Directions and Unexplored Avenues in 1 3 Chloropropoxy 2 Nitrobenzene Research

Development of More Sustainable and Atom-Economical Synthetic Pathways

The classical synthesis of 1-(3-chloropropoxy)-2-nitrobenzene typically involves a Williamson ether synthesis, reacting 2-nitrophenol (B165410) with 1-bromo-3-chloropropane (B140262). This method, while effective, often suffers from drawbacks common to traditional SN2 reactions, such as the use of strong bases, the generation of stoichiometric salt waste, and the use of potentially hazardous organic solvents. careers360.comarkat-usa.org Future research should focus on developing greener and more atom-economical alternatives.

Key Research Objectives:

Catalytic Etherification: Exploring transition-metal-catalyzed or organocatalyzed etherification protocols could circumvent the need for stoichiometric bases, thereby reducing waste. acs.org Iron-catalyzed methods, for instance, have shown promise for the selective synthesis of ethers under milder conditions. acs.org

Alternative Solvent Systems: Investigating the use of alternative media such as ionic liquids, supercritical fluids, or even solvent-free conditions (e.g., ball milling or microwave irradiation) could significantly improve the environmental profile of the synthesis. libretexts.org

Phase-Transfer Catalysis: The application of phase-transfer catalysts could enhance reaction rates and efficiency, particularly when dealing with reactants in different phases, potentially allowing for the use of aqueous systems. careers360.com

A comparative analysis highlights the potential improvements of a hypothetical green pathway over a traditional one.

| Feature | Traditional Williamson Synthesis | Potential Green Pathway |

| Base | Stoichiometric (e.g., NaOH, K₂CO₃) | Catalytic or no base required |

| Solvent | Polar aprotic (e.g., DMF, Acetonitrile) | Ionic liquids, water, or solvent-free |

| Byproduct | Stoichiometric salt waste (e.g., NaBr) | Minimal waste, higher atom economy |

| Energy Input | Conventional heating, often prolonged | Microwave irradiation, reduced reaction times |

This table is illustrative and compares a classical approach to a hypothetical, optimized green chemistry approach.

Future efforts could also explore a convergent synthesis where the ether linkage is formed via olefin hydroaryloxylation, a highly atom-economical alternative that avoids the use of alkyl halides altogether. acs.org

Exploration of Advanced Catalytic Systems for Transformations of 1-(3-CHLOROPROPOXY)-2-NITROBENZENE

The true potential of 1-(3-chloropropoxy)-2-nitrobenzene lies in the selective transformation of its functional groups. The nitro group is a prime target for reduction, which can lead to a variety of valuable aniline (B41778) derivatives. nih.gov Advanced catalytic systems could offer unprecedented selectivity and efficiency.

Potential Catalytic Transformations:

Chemoselective Nitro Reduction: The development of catalysts that can selectively reduce the nitro group to an amine while leaving the chloroalkane chain intact is a significant goal. This would yield 2-(3-chloropropoxy)aniline (B115687), a valuable intermediate for subsequent cyclization or derivatization. Heterogeneous catalysts based on gold, nickel, or copper nanoparticles have shown high chemoselectivity in the hydrogenation of nitroarenes. nih.govscispace.commdpi.com

Photocatalysis: Visible-light-mediated photocatalysis offers a mild and sustainable approach to nitro group reduction. uni-regensburg.dersc.org Systems using semiconductor photocatalysts like TiO₂ or PbBiO₂X (X = Cl, Br) could convert 1-(3-chloropropoxy)-2-nitrobenzene to its corresponding aniline using light as the energy source, often with high selectivity and under ambient conditions. rsc.orgbohrium.comscilit.com

Tandem Catalysis: A highly sophisticated avenue would be the design of a catalyst capable of facilitating a tandem reaction, such as nitro reduction followed by intramolecular cyclization. For example, a ruthenium-based catalyst could first reduce the nitro group to a hydroxylamine (B1172632) or amine, which then undergoes an in-situ cyclization with the chloropropoxy chain to form a benzoxazine (B1645224) or related heterocycle. researchgate.net

| Catalytic System | Target Transformation | Potential Product |

| Ni-Ce Nanocomposite | Selective hydrogenation of nitro group | 2-(3-chloropropoxy)aniline |

| PbBiO₂Cl / Blue LED | Photocatalytic reduction of nitro group | 2-(3-chloropropoxy)aniline |

| Ru-CNT Nanohybrid | Reductive intramolecular cyclization | N-Hydroxy-3,4-dihydro-2H-1,4-benzoxazine |

This table presents hypothetical applications of advanced catalytic systems to the target molecule, based on findings for related compounds. nih.govrsc.orgresearchgate.net

Integration of 1-(3-CHLOROPROPOXY)-2-NITROBENZENE in Continuous Flow and Microreactor Systems

The synthesis and subsequent reactions of nitroaromatic compounds often involve highly exothermic and potentially hazardous processes. vapourtec.commicroflutech.com Continuous flow chemistry and microreactor systems offer a paradigm shift in managing these risks while improving efficiency and scalability.

Advantages for 1-(3-CHLOROPROPOXY)-2-NITROBENZENE Chemistry:

Enhanced Safety: Nitration reactions, which could be part of an alternative synthesis, are notoriously dangerous in batch mode but can be controlled with precision in microreactors. laryee.comresearchgate.net Similarly, subsequent energetic reactions like reductions can be performed more safely due to the small reaction volumes and superior heat transfer. microflutech.comnih.gov

Improved Selectivity and Yield: The precise control over temperature, pressure, and residence time in a flow system can minimize the formation of byproducts. nih.govresearchgate.net For instance, in a tandem reduction-cyclization reaction, flow conditions could be optimized to favor the desired heterocyclic product over intermolecular side reactions.

Scalability and Automation: Flow processes are more easily scaled up (numbering-up) than batch reactions, providing a direct path from laboratory discovery to industrial production. researchgate.net This would be invaluable for producing derivatives of 1-(3-chloropropoxy)-2-nitrobenzene on a larger scale.

Future research should focus on translating the synthesis and key transformations of 1-(3-chloropropoxy)-2-nitrobenzene from batch to continuous flow, developing optimized protocols for each step. mdpi.com

Investigation of Novel Cyclization and Skeletal Rearrangement Reactions

The bifunctional nature of 1-(3-chloropropoxy)-2-nitrobenzene makes it an ideal substrate for investigating novel intramolecular reactions to construct complex heterocyclic systems.

Unexplored Cyclization Pathways: